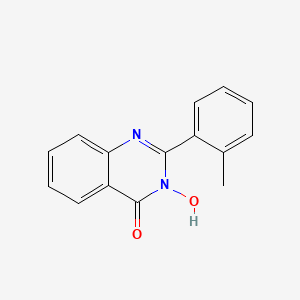

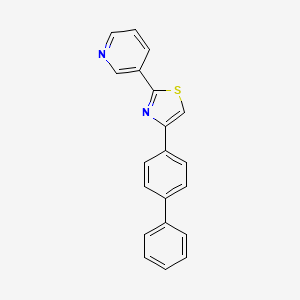

![molecular formula C24H21ClN2O B2847198 3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole CAS No. 956393-91-2](/img/structure/B2847198.png)

3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “3-{2-[(4-chlorobenzyl)oxy]phenyl}-1-(4-methylbenzyl)-1H-pyrazole” is a chemical compound with a molecular formula of C16H13ClN2O . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula (C16H13ClN2O) and its molecular weight . Unfortunately, other properties such as melting point, boiling point, and density were not available in the search results.Applications De Recherche Scientifique

Synthesis and Characterization of Pyrazole Derivatives

Pyrazole derivatives have been widely studied for their diverse applications in scientific research, especially in organic synthesis and material science. The synthesis of these compounds often involves cyclocondensation reactions, with specific focus on their structural elucidation through various spectroscopic techniques. For instance, Channar et al. (2019) detailed the synthesis of a new pyrazole derivative, emphasizing its molecular and crystal structure determined by single crystal X-ray diffraction and further supported by B3LYP/6-311++G(d,p) level of approximation calculations (Channar et al., 2019). Similarly, Grotjahn et al. (2002) demonstrated a flexible synthesis approach for pyrazoles with functionalized substituents at C3 and C5, showcasing their potential as ligands for various applications (Grotjahn et al., 2002).

Catalytic Applications and Biological Evaluation

Pyrazole derivatives are also significant in catalysis and biological applications. Ocansey et al. (2018) reported the synthesis of bulky pyrazole-based ligands for bis(pyrazolyl)palladium(II) complexes, evaluating their efficacy in Suzuki–Miyaura cross-coupling reactions, indicating the influence of substituents on the pyrazole ring on the catalytic activity (Ocansey et al., 2018). On the biological front, Chopde et al. (2012) synthesized azetidinone derivatives of 3-methyl-1H-pyrazol-5(4H)-one and screened them for antimicrobial activities, highlighting some compounds' promising antibacterial activities against various strains (Chopde et al., 2012).

Antioxidant Properties and Medicinal Chemistry

Furthermore, Naveen et al. (2021) described the synthesis of a novel pyrazole derivative and its antioxidant properties evaluation through DPPH and hydroxyl radical scavenging methods, demonstrating its potential as an antioxidant agent (Naveen et al., 2021). Additionally, in medicinal chemistry, Liu et al. (2019) synthesized new pyrazole with benzo[d]thiazoles containing hydrazinecarboximidamide substituent and evaluated their cytotoxicity and apoptotic activity, identifying compounds with potent in vitro anti-proliferative activity (Liu et al., 2019).

Safety and Hazards

Propriétés

IUPAC Name |

3-[2-[(4-chlorophenyl)methoxy]phenyl]-1-[(4-methylphenyl)methyl]pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClN2O/c1-18-6-8-19(9-7-18)16-27-15-14-23(26-27)22-4-2-3-5-24(22)28-17-20-10-12-21(25)13-11-20/h2-15H,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKZVDJFTWMDCFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C=CC(=N2)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

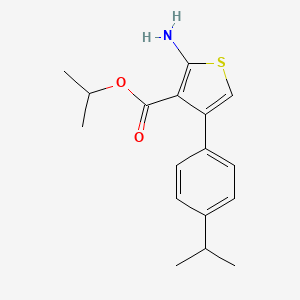

![N-cyclopropyl-3-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2847119.png)

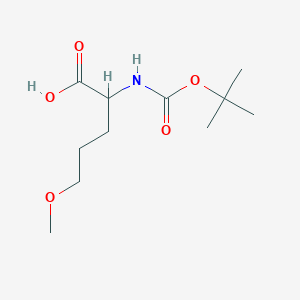

![4-(4-hydroxyphenyl)-6-(2-methoxyethyl)-1-methyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2847124.png)

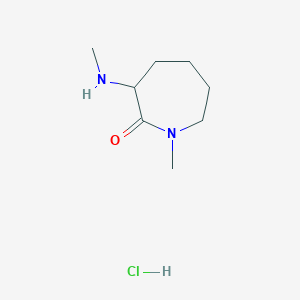

![2-Methylsulfanyl-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2847126.png)

![2-{[11-(4-fluorophenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B2847127.png)

![7,8-Dimethoxy-3-(4-methylphenyl)-5-[(4-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2847134.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2847135.png)

![2-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-3-methylquinoxaline](/img/structure/B2847138.png)